molecular formula C10H6N4OS B14674616 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione CAS No. 38243-77-5

2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione

Cat. No.: B14674616
CAS No.: 38243-77-5
M. Wt: 230.25 g/mol
InChI Key: FSDKGBPLTGBNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is a heterocyclic compound that combines the structural features of tetrazole and benzopyran Tetrazoles are known for their stability and biological activity, while benzopyrans are recognized for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The benzopyran moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Tetrazol-5-yl)benzimidazole
  • 2-(1H-Tetrazol-5-yl)benzothiazole
  • 2-(1H-Tetrazol-5-yl)benzoxazole

Uniqueness

2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is unique due to the combination of the tetrazole and benzopyran moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds. Its unique structure also imparts distinct physicochemical properties, making it valuable in various applications .

Properties

CAS No.

38243-77-5

Molecular Formula

C10H6N4OS

Molecular Weight

230.25 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)chromene-4-thione

InChI

InChI=1S/C10H6N4OS/c16-9-5-8(10-11-13-14-12-10)15-7-4-2-1-3-6(7)9/h1-5H,(H,11,12,13,14)

InChI Key

FSDKGBPLTGBNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=C(O2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.